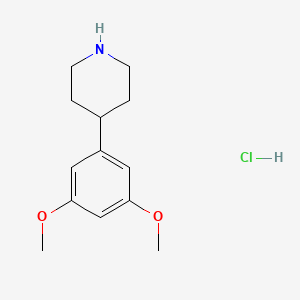
3-(2-Isothiocyanatoethyl)pyridine
Vue d'ensemble
Description
“3-(2-Isothiocyanatoethyl)pyridine”, also known as 3-PEITC, is a natural organosulfur compound. It has a molecular weight of 164.23 . The IUPAC name for this compound is 3-(2-isothiocyanatoethyl)pyridine .
Molecular Structure Analysis
The InChI code for “3-(2-Isothiocyanatoethyl)pyridine” is1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
3-(2-Isothiocyanatoethyl)pyridine: is utilized in the synthesis of various bioactive compounds. Its reactivity with amines can lead to the formation of thioureas, which are known for their wide range of biological activities . These thioureas can be further modified to create more complex molecules with potential pharmacological applications.
Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of 3-(2-Isothiocyanatoethyl)pyridine have been explored for their insecticidal properties. The pyridine nucleus, when incorporated into compounds, can significantly affect insect targets and exhibit novel modes of action, potentially leading to the development of new classes of insecticides .
Anticancer Research
Isothiocyanates, including those derived from 3-(2-Isothiocyanatoethyl)pyridine , have shown potent anticancer properties. They can induce apoptosis in cancer cells and have been found to target specific cellular mechanisms such as mTORC1 activity in leukemia cells . This makes them valuable for the development of targeted cancer therapies.
Modulation of Oxidative Stress
Research has indicated that isothiocyanates can modulate oxidative stress within cells. They can increase intracellular reactive oxygen species (ROS) and deplete glutathione (GSH), leading to cell death in cancerous cells while exhibiting less toxicity in non-cancerous cells . This selective toxicity is crucial for the safe treatment of cancer.
Material Chemistry
The presence of a trifluoromethyl moiety in 3-(2-Isothiocyanatoethyl)pyridine can dramatically modify the physical and chemical properties of a compound. This characteristic is leveraged in material chemistry to tailor specific activity profiles for the development of new materials with desired properties .
Neuropharmacology
Pyridine compounds, including those related to 3-(2-Isothiocyanatoethyl)pyridine , have been studied for their effects on neurotransmitter release. They can stimulate ion exchange channels, influencing the discharge of neurotransmitters like serotonin, dopamine, and acetylcholine, which are important for brain function and could lead to new treatments for neurological disorders .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-isothiocyanatoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRVGYIWGQTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isothiocyanatoethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




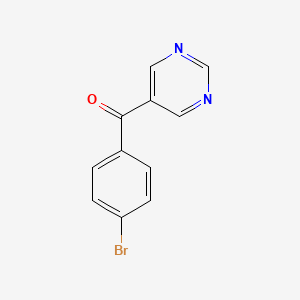
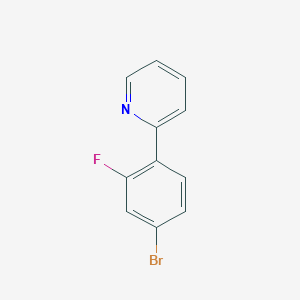
![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)

![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)
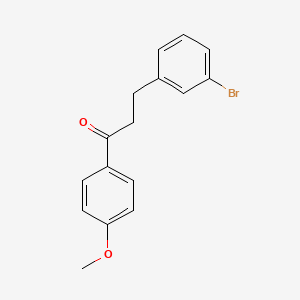
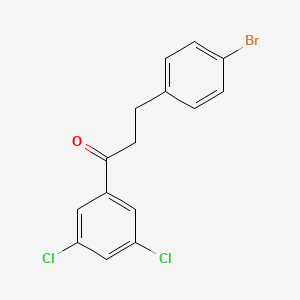
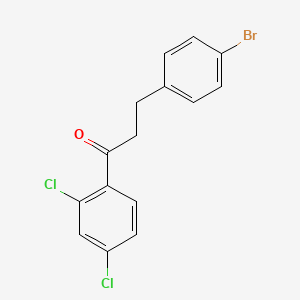

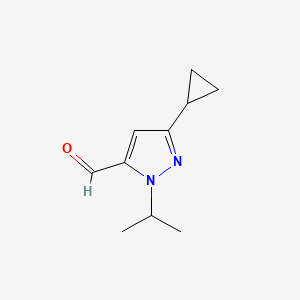
![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)

